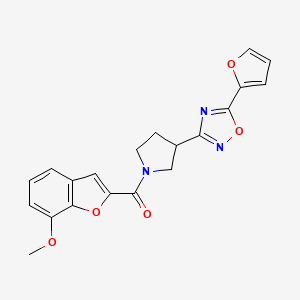
(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C20H17N3O5 and its molecular weight is 379.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(7-methoxybenzofuran-2-yl)methanone represents a unique hybrid structure combining elements of furan, oxadiazole, and pyrrolidine. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial domains.
Chemical Structure
The compound features several key functional groups:
- Furan ring : Contributes to the compound's reactivity and biological activity.
- Oxadiazole ring : Known for its diverse pharmacological properties.
- Pyrrolidine moiety : Enhances the compound's interaction with biological targets.
- Methoxybenzofuran group : Potentially increases lipophilicity and bioavailability.
Molecular Formula
The molecular formula of the compound is C17H18N4O3.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing oxadiazole moieties have demonstrated significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism often involves the inhibition of tubulin polymerization and modulation of apoptosis pathways.
Case Study: Anticancer Efficacy
A study evaluated derivatives similar to our compound using MTT assays against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results indicated that these derivatives exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a selective action towards certain cancer types .
Antimicrobial Activity
The biological activity of 1,2,4-oxadiazole derivatives also extends to antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth, making them candidates for developing new antibiotics.
Case Study: Antimicrobial Screening
In a recent investigation, several oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy against various pathogens. The results showed that compounds with furan and oxadiazole rings displayed promising antibacterial activity, particularly against Gram-positive bacteria .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Interaction with enzymes involved in cell proliferation.
- DNA Interaction : Potential binding to DNA, disrupting replication.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Furan-2-yl)-1,2,4-triazole | Triazole instead of oxadiazole | Anticancer, Antimicrobial |
| 5-(Furan-2-yl)-1,2,4-thiadiazole | Thiadiazole ring | Antioxidant, Anticancer |
| 5-(Furan-2-yl)-1,2,4-oxazole | Oxazole ring | Antimicrobial |
The unique combination of furan and oxadiazole in our compound may confer distinct pharmacokinetic properties compared to its analogs.
Propiedades
IUPAC Name |
[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-25-14-5-2-4-12-10-16(27-17(12)14)20(24)23-8-7-13(11-23)18-21-19(28-22-18)15-6-3-9-26-15/h2-6,9-10,13H,7-8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTPPIAGCLOGAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













